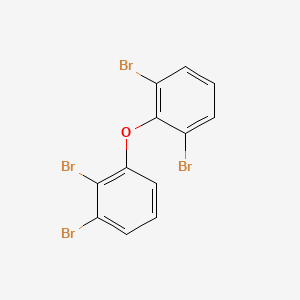
2,2',3,6'-Tetrabromodiphenyl ether
概要
説明
2,2’,3,6’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), an organobromine compound used as a flame retardant in consumer products . It is also known as an environmental pollutant .
Molecular Structure Analysis
The molecular formula of 2,2’,3,6’-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two aromatic rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
The average mass of 2,2’,3,6’-Tetrabromodiphenyl ether is 485.791 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Metabolite Identification and Toxicity Analysis : Research has identified various metabolites of tetrabromodiphenyl ether and its derivatives, contributing to the understanding of its toxicity and environmental impact. For instance, studies have identified hydroxylated metabolites in rats exposed to tetrabromodiphenyl ethers, providing insight into its metabolic pathways (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Spectroscopic Investigation and Chemical Analysis : Vibrational spectroscopic studies, such as infrared and Raman spectroscopy, have been conducted to understand the structural and chemical properties of tetrabromodiphenyl ethers. These studies are crucial for understanding the physical and chemical behavior of these compounds under different environmental conditions (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).
Conformational Properties and Environmental Impact : Research into the conformational properties of tetrabromodiphenyl ethers provides essential data for assessing their environmental fate and risks. Quantum chemical methods, including density functional theory, have been applied to analyze these properties (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005).
Degradation and Environmental Remediation : Studies have focused on the degradation of tetrabromodiphenyl ethers using various techniques, such as the synergistic effect of ball-milled Al particles with vitamin B12. These findings are significant for environmental remediation and the treatment of pollutants (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018).
In Vitro Metabolism Studies : Investigations into the in vitro oxidative metabolism of tetrabromodiphenyl ethers have been conducted using various biological models. These studies are crucial for understanding the biotransformation and potential toxic effects of these compounds (Zheng, Erratico, Abdallah, Negreira, Luo, Mai, & Covaci, 2015).
Safety and Hazards
PBDEs, including 2,2’,3,6’-Tetrabromodiphenyl ether, are regarded as environmental pollutants and have been linked to various health issues, including neurobehavioral and developmental disorders, reproductive health issues, and alterations of thyroid function . They are also known to bioaccumulate, making them more dangerous .
将来の方向性
The future directions for research on 2,2’,3,6’-Tetrabromodiphenyl ether could include further investigation into its synthesis, degradation, and effects on human health and the environment. In particular, understanding its mechanism of action could lead to the development of strategies to mitigate its impact .
作用機序
Target of Action
2,2’,3,6’-Tetrabromodiphenyl ether primarily targets the enzymes involved in its degradation. For instance, the fungus Phanerochaete chrysosporium can effectively degrade 2,2’,3,6’-Tetrabromodiphenyl ether, and its extracellular enzyme plays an important role in the process of decomposition .
Mode of Action
The interaction of 2,2’,3,6’-Tetrabromodiphenyl ether with its targets results in its degradation. The compound undergoes a process called debromination, which is facilitated by the enzymes of the target organism . This process involves the removal of bromine atoms from the compound, leading to its breakdown .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’,3,6’-Tetrabromodiphenyl ether is its own degradation pathway. The compound undergoes stepwise degradation to generate the final diphenyl ether product . The degradation of 2,2’,3,6’-Tetrabromodiphenyl ether also involves the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .
Pharmacokinetics
It is known that the compound is persistent in the environment, suggesting that it may have low bioavailability due to its resistance to degradation .
Result of Action
The primary result of the action of 2,2’,3,6’-Tetrabromodiphenyl ether is its degradation into less complex compounds. This degradation process is facilitated by the enzymes of the target organism and results in the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .
Action Environment
The action of 2,2’,3,6’-Tetrabromodiphenyl ether is influenced by environmental factors. For instance, the presence of heavy metals in the environment can inhibit the enzymatic activity involved in the degradation of 2,2’,3,6’-Tetrabromodiphenyl ether, thereby reducing its degradation efficiency . Furthermore, the compound is persistent in the environment, which means it can remain in the environment for a long time without degrading .
生化学分析
Biochemical Properties
2,2’,3,6’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Additionally, 2,2’,3,6’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .
Cellular Effects
The effects of 2,2’,3,6’-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,6’-Tetrabromodiphenyl ether can alter the expression of genes involved in the regulation of cell cycle, apoptosis, and inflammation . It also affects cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased ROS generation .
Molecular Mechanism
At the molecular level, 2,2’,3,6’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, it can interact with nuclear receptors such as the aryl hydrocarbon receptor (AhR), modulating gene expression and inducing the expression of detoxification enzymes . These interactions can result in changes in cellular homeostasis and increased susceptibility to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,6’-Tetrabromodiphenyl ether have been shown to change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 2,2’,3,6’-Tetrabromodiphenyl ether has been associated with persistent oxidative stress, chronic inflammation, and potential carcinogenic effects . These temporal effects highlight the importance of understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 2,2’,3,6’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it may cause subtle changes in gene expression and cellular metabolism, while higher doses can lead to more pronounced toxic effects . In animal studies, high doses of 2,2’,3,6’-Tetrabromodiphenyl ether have been linked to reproductive toxicity, neurodevelopmental deficits, and liver damage . These findings underscore the need for careful consideration of dosage when assessing the safety of this compound.
Metabolic Pathways
2,2’,3,6’-Tetrabromodiphenyl ether is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of hydroxylated metabolites, which may have different toxicological properties compared to the parent compound . The compound can also undergo debromination, resulting in the formation of lower-brominated diphenyl ethers . These metabolic transformations can influence the overall toxicity and persistence of 2,2’,3,6’-Tetrabromodiphenyl ether in the environment.
Transport and Distribution
Within cells and tissues, 2,2’,3,6’-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin and thyroid hormone transport proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential adverse effects on cellular function.
Subcellular Localization
The subcellular localization of 2,2’,3,6’-Tetrabromodiphenyl ether can influence its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and disrupt normal cellular processes . Additionally, the compound can accumulate in mitochondria, leading to mitochondrial dysfunction and increased ROS production . These subcellular interactions highlight the importance of understanding the specific localization of 2,2’,3,6’-Tetrabromodiphenyl ether in assessing its biochemical effects.
特性
IUPAC Name |
1,2-dibromo-3-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUKJRFSKCMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879872 | |
| Record name | BDE-46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-22-4 | |
| Record name | 2,2',3,6'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



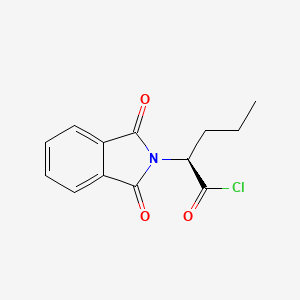




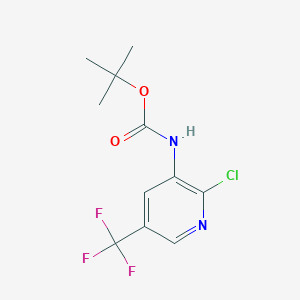
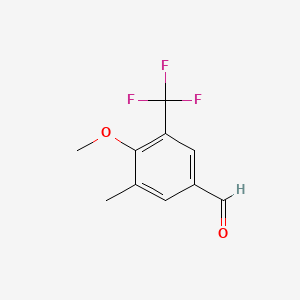
![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)

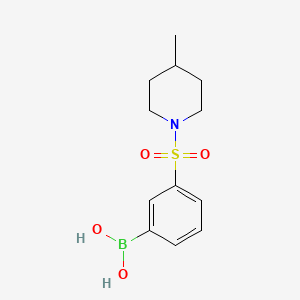
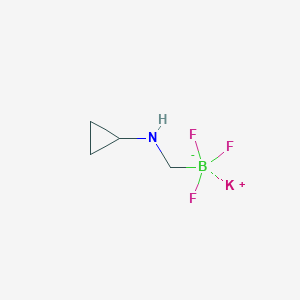
![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)
